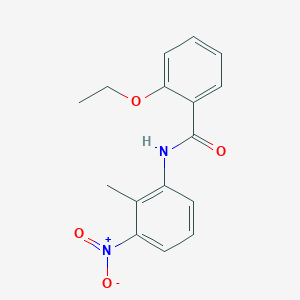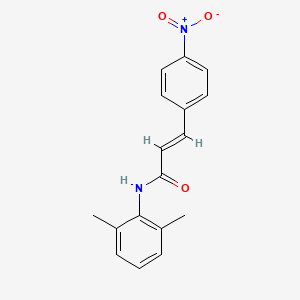
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. Despite its recreational use, MDMA has been studied for its potential therapeutic applications in treating various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating pleasure and reward. Norepinephrine is a neurotransmitter that is involved in regulating alertness and arousal.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is involved in social bonding and trust. N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide can also cause dehydration and electrolyte imbalances, which can be dangerous if not properly managed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide has several advantages for lab experiments, including its ability to increase social behavior and reduce fear and anxiety. However, there are also several limitations to using N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide in lab experiments, including its potential for abuse and its effects on the cardiovascular system.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide, including its potential therapeutic applications in treating other mental health disorders, such as addiction and eating disorders. There is also a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide use, as well as its potential for abuse and addiction. Additionally, there is a need for the development of safer and more effective N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide-assisted psychotherapy protocols.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is typically sold in pill form.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in treating various mental health disorders, including PTSD, anxiety, and depression. Clinical trials have shown promising results in using N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide-assisted psychotherapy to treat PTSD. In these trials, patients are given a dose of N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide before undergoing therapy sessions, which helps them to open up and process traumatic experiences more effectively.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)16(18)17-9-11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKPRVDCIXTCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)



![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)


![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)
